molecular formula C16H13Cl2N3O2 B11565855 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide

Cat. No.: B11565855
M. Wt: 350.2 g/mol
InChI Key: XULYRODMZDUABS-DJKKODMXSA-N
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Description

N-(4-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}formamide: is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}formamide typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenylhydrazine with 2-chlorobenzaldehyde under acidic conditions to form the hydrazone intermediate.

    Formylation: The hydrazone intermediate is then subjected to formylation using formic acid or formyl chloride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}formamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}formamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
  • N-(4-Chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide
  • 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Uniqueness

N-(4-Chloro-2-methylphenyl)-1-{N’-[(E)-(2-chlorophenyl)methylidene]hydrazinecarbonyl}formamide is unique due to its specific hydrazinecarbonyl functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-(2-chlorophenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H13Cl2N3O2/c1-10-8-12(17)6-7-14(10)20-15(22)16(23)21-19-9-11-4-2-3-5-13(11)18/h2-9H,1H3,(H,20,22)(H,21,23)/b19-9+

InChI Key

XULYRODMZDUABS-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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